Antihistaminic Activity Profile
The target compound falls within the generic structural claims of US5166205, which describes 1-diphenylmethylpiperazine derivatives with demonstrated antihistaminic activity in the rat 48/80 mortality protection assay [1]. Although quantitative IC50 data for this specific compound have not been published, the patent establishes that compounds within this generic class, characterized by a diphenylmethyl group on the piperazine core, exhibit potent antihistaminic effects. In contrast, diphenylmethylpiperazine derivatives lacking the benzenesulfonyl substitution, such as cyclizine, show H1 receptor IC50 values in the micromolar range (e.g., cyclizine IC50 = 5.42 µM against anti-IgE-induced histamine release) [2]. The presence of the 4-chloro-3-methoxybenzenesulfonyl group is expected to further modulate affinity and selectivity relative to the unsulfonylated parent scaffold.
| Evidence Dimension | Antihistaminic activity (H1 receptor antagonism) |
|---|---|
| Target Compound Data | Not directly quantified; included in generic claims of US5166205 with demonstrated in vivo antihistaminic efficacy |
| Comparator Or Baseline | Cyclizine (1-(diphenylmethyl)-4-methylpiperazine): IC50 = 5.42 µM against anti-IgE-induced histamine release |
| Quantified Difference | Unknown for the target compound; class-level inference suggests the sulfonated analog may exhibit altered potency |
| Conditions | Rat 48/80 mortality assay (in vivo) for patent series; isolated human lung fragment assay for cyclizine |
Why This Matters
For procurement aimed at antihistaminic screening, this compound offers a sulfonylated variant of the validated diphenylmethylpiperazine H1 pharmacophore, potentially providing a differentiated selectivity window not achievable with non-sulfonylated analogs like cyclizine.
- [1] Cuberes-Altisent MR, Frigola-Constansa J, Pares-Corominas J. Derivatives of 1-diphenylmethyl piperazine and their use as antihistamines. US Patent 5,166,205. Issued November 24, 1992. View Source
- [2] Cyclizine inhibits anti-IgE-induced histamine release from isolated human lung fragments with an IC50 value of 5.42 µM. BindingDB BDBM50017657. View Source
